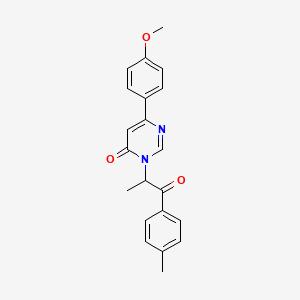

6-(4-methoxyphenyl)-3-(1-oxo-1-(p-tolyl)propan-2-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-3-[1-(4-methylphenyl)-1-oxopropan-2-yl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-14-4-6-17(7-5-14)21(25)15(2)23-13-22-19(12-20(23)24)16-8-10-18(26-3)11-9-16/h4-13,15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYDRPWZOYPXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N2C=NC(=CC2=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-methoxyphenyl)-3-(1-oxo-1-(p-tolyl)propan-2-yl)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxyphenyl group and a p-tolyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure

The structure of the compound is represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent.

Case Study: In Vitro Antitumor Activity

In vitro assays were conducted on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G2/M |

These findings suggest that the compound induces apoptosis and disrupts cell cycle progression, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using models of acute inflammation.

Experimental Findings

In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in inflammation:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 40 | 70 |

The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains.

Results from Antimicrobial Testing

The minimum inhibitory concentration (MIC) values were determined against common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Mechanistic Insights

The biological activities of 6-(4-methoxyphenyl)-3-(1-oxo-1-(p-tolyl)propan-2-yl)pyrimidin-4(3H)-one can be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For instance:

- Anticancer Mechanism : The compound may inhibit key enzymes involved in tumor growth and metastasis.

- Anti-inflammatory Mechanism : It appears to modulate inflammatory pathways by downregulating cytokine production.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis has been suggested as a possible action.

Comparison with Similar Compounds

Pyrido-Thieno-Pyrimidinones (Compounds 6b, 6c, 6d)

These derivatives (e.g., 6b: 7,9-bis(4-methoxyphenyl)-2-(3-methyl-5-oxo-4-(p-tolylhydrazono)pyrazol-1-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one) share the pyrimidinone core but incorporate fused pyrido-thieno rings and pyrazole substituents . Key differences include:

- Higher Complexity : Additional fused rings increase molecular weight and steric bulk.

- Melting Points: Ranged from 183–230°C, suggesting enhanced crystallinity compared to simpler pyrimidinones .

Trifluoromethyl-Substituted Pyrimidinones

Compounds like 5-Methyl-2-(2-(Trifluoromethoxy)Phenyl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One () feature electron-withdrawing trifluoromethyl groups, which contrast with the electron-donating 4-methoxyphenyl group in the target compound.

Thioether-Linked Derivatives

Examples include 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one (2e, ), where a thioether bridge and nitro group enhance polarity. Such modifications may improve water solubility but reduce membrane permeability compared to the target compound’s hydrophobic p-tolyl group .

Physicochemical Properties

*Estimated based on structural complexity.

Limitations and Knowledge Gaps

- No biological data (e.g., IC₅₀, MIC) are available for the target compound, limiting functional comparisons.

- Physicochemical properties (e.g., logP, solubility) are undocumented for most analogues, complicating pharmacokinetic predictions.

- Synthetic protocols for the target compound require further elaboration to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.